molecular formula C18H16N2O3 B2636012 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 849919-15-9

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2636012
CAS No.: 849919-15-9
M. Wt: 308.337
InChI Key: FBEYMNRNEZKVQD-UHFFFAOYSA-N
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Description

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol (CAS: 849919-15-9) is a pyrimidine-phenol hybrid compound featuring a 4-methoxyphenyl substituent on the pyrimidine ring and a methoxy group on the phenolic moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves coupling reactions, as seen in phosphorus ligand-based methodologies (e.g., via intermediates like those in ) .

Properties

IUPAC Name

5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-13-5-3-12(4-6-13)16-10-19-11-20-18(16)15-8-7-14(23-2)9-17(15)21/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYMNRNEZKVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325546
Record name 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849919-15-9
Record name 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Table 1: Key Structural Differences in Pyrimidine-Based Analogs
Compound Name (CAS) Pyrimidine Substituents Phenolic Substituents Molecular Weight (g/mol) Reference
Target Compound (849919-15-9) 5-(4-Methoxyphenyl) 2-Hydroxy-5-methoxy 348.36 [17]
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol (903862-20-4) 5-(4-Methoxyphenoxy) 2-Hydroxy-5-(2-methylbenzyloxy) 414.46 [16]
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (899384-92-0) 2-Amino-5-(4-methoxyphenyl)-6-methyl 2-Hydroxy-5-(4-fluorobenzyloxy) 431.50 [20]
5-(4-Methoxyphenyl)pyrimidin-2-amine 2-Amino-5-(4-methoxyphenyl) None 231.26 [15]

Key Observations :

  • Functional Group Impact: Replacement of the phenyl group with phenoxy (CAS: 903862-20-4) introduces an ether linkage, altering solubility and steric bulk . The addition of a 6-methyl group and 2-amino substituent (CAS: 899384-92-0) may enhance hydrogen-bonding interactions .

Core Scaffold Modifications

Table 2: Comparison with Non-Pyrimidine Analogs
Compound Name (CAS) Core Structure Key Substituents Molecular Weight (g/mol) Reference
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol (385401-32-1) Pyrazole 4-(4-Methoxyphenyl)-5-methyl 310.35 [12]
APY4 (Benzothiazole-pyrimidine hybrid) Benzothiazole 4-(4-Methoxyphenyl)-2-aminopyrimidine 349.41 [7]

Key Observations :

Physicochemical and Structural Properties

Crystallographic Insights

  • The target compound’s structural analogs (e.g., CAS: 899384-92-0) are often analyzed using SHELX programs for refinement, indicating well-defined hydrogen-bonding networks and torsional angles critical for stability .
  • ORTEP-generated diagrams () for related compounds reveal that methoxy groups contribute to torsional flexibility, affecting molecular packing .

Solubility and Polarity

  • The phenolic -OH group in the target compound enhances water solubility compared to non-phenolic analogs like 5-(4-Methoxyphenyl)pyrimidin-2-amine .
  • Fluorinated derivatives (e.g., CAS: 899384-92-0) exhibit increased lipophilicity (LogP ~4.7), favoring membrane permeability .

Biological Activity

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol is a synthetic organic compound characterized by its complex structure, which includes methoxy and phenolic functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 323.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by binding to various enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction and gene expression.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits significant antibacterial and antifungal activity against a range of pathogens. The effectiveness of the compound is thought to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Enzyme Inhibition

One notable area of research focuses on the compound's role as an enzyme inhibitor. Specifically, it has been shown to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition may contribute to its potential anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.

Case Studies

StudyFindingsReference
In vitro study on cancer cell linesInhibition of proliferation in breast and prostate cancer cells
Antimicrobial efficacy testingSignificant activity against Staphylococcus aureus and Candida albicans
Enzyme inhibition assayInhibition of lipoxygenase activity with IC50 values indicating potency

Comparative Analysis

When compared with similar compounds, such as 5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, this compound demonstrates unique biological activities attributed to its specific structural features. The presence of the pyrimidine ring enhances its binding affinity to molecular targets compared to simpler phenolic compounds.

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